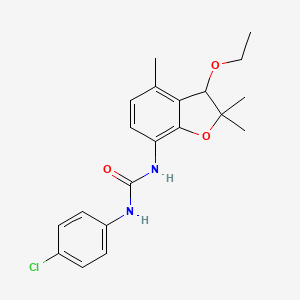![molecular formula C9H8LiN3O2 B2757216 Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate CAS No. 2445793-07-5](/img/structure/B2757216.png)
Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate” is a compound that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .
Synthesis Analysis
The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR spectrum shows peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) cm^-1 .Chemical Reactions Analysis
The reaction of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a yellow solid with a melting point of 287–288 °C . The 1H NMR and 13C NMR spectra were also provided .Wissenschaftliche Forschungsanwendungen
Multi-Targeted Kinase Inhibitors
This compound is a derivative of Pyrrolo[2,3-d]pyrimidine, which has been found to have potential as a multi-targeted kinase inhibitor . Kinase inhibitors are important in the treatment of cancer as they can block certain proteins that contribute to the growth of cancer cells .
Apoptosis Inducers
The compound has also been found to induce apoptosis, or programmed cell death . This is another crucial aspect of cancer treatment, as inducing apoptosis in cancer cells can help to stop the spread of the disease .
Anti-Diabetic Applications
Pyrrolo[2,3-d]pyrimidine-based analogues, like this compound, have been designed and synthesized for their ability to inhibit the α-amylase enzyme . This enzyme is involved in the breakdown of complex carbohydrates into glucose, and inhibiting it can help to treat diabetes by slowing the digestion and absorption of carbohydrates, leading to a more regulated release of glucose into the bloodstream .
Potential Drug Development
The compound’s in vitro biological assessments, ADMET, molecular docking, and MD modelling reveal that it may be employed in the development of future antidiabetic drugs .
Molecular Docking Studies
Molecular docking studies have indicated similar binding interactions between this compound and four enzymes, as observed with sunitinib . This suggests that the compound could have similar therapeutic effects .
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ . These new compounds could potentially have a variety of applications in pharmaceuticals .
Wirkmechanismus
Target of Action
The primary target of this compound is JAK1 (Janus Kinase 1) . JAK1 is a protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, cell migration, and apoptosis .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in the transcription of specific genes .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . The compound was optimized as a lead compound through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .
Result of Action
The result of the compound’s action is the inhibition of JAK1, which leads to the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell growth, differentiation, cell migration, and apoptosis .
Zukünftige Richtungen
The future directions for “Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate” and similar compounds could involve further development as multi-targeted kinase inhibitors with enhanced potency . Additionally, more research could be conducted to explore their potential applications in other fields.
Eigenschaften
IUPAC Name |
lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.Li/c1-5-10-4-7-6(2-8(13)14)3-11-9(7)12-5;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPIPQUDIZPBKI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC=C2C(=CNC2=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2757139.png)


![6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757143.png)
![N-(2-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757146.png)

![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)



![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2757156.png)